Garomefrine
CAS No.: 137431-02-8
Cat. No.: VC1835968
Molecular Formula: C9H13FN2O3S
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137431-02-8 |
|---|---|
| Molecular Formula | C9H13FN2O3S |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3/t9-/m0/s1 |
| Standard InChI Key | XYLJNMCMDOOJRW-VIFPVBQESA-N |
| Isomeric SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O |
| SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Garomefrine possesses distinct chemical characteristics that define its pharmacological behavior and therapeutic potential, as summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 137431-02-8 |
| Molecular Formula | C9H13FN2O3S |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide |
| Hydrochloride Salt CAS | 137431-04-0 |
| Hydrochloride Salt Formula | C9H14ClFN2O3S |
| Hydrochloride Salt Weight | 284.74 g/mol |
Structural Features
Garomefrine's molecular structure contains several key functional groups that contribute to its pharmacological activity and receptor selectivity:
-
A benzene ring substituted with three functional groups :
-
A (methylsulfonyl)amino group at position 1
-
A (1R)-2-amino-1-hydroxyethyl group at position 3
-
A fluoro group at position 4
-
-
The compound contains multiple functional moieties:
The specific configuration of these groups, particularly the R-stereochemistry at the chiral center, is crucial for the compound's selective binding to α1A adrenergic receptors and its subsequent pharmacological effects .
Pharmacological Classification and Mechanism of Action
Receptor Selectivity
Garomefrine's primary classification is as a selective α1A adrenergic receptor agonist, which determines its physiological effects and potential therapeutic applications . The compound demonstrates high selectivity for the α1A adrenergic receptor subtype, which is predominantly expressed in vascular smooth muscle cells and other tissues relevant to its therapeutic targets.
This receptor specificity is a defining characteristic of Garomefrine and distinguishes it from non-selective adrenergic agonists such as norepinephrine, which act on multiple receptor subtypes simultaneously.
Mechanism of Action
Garomefrine exerts its pharmacological effects through a specific sequence of molecular events:
-
Selective binding to α1A adrenergic receptor subtypes with high affinity
-
Activation of these receptors in vascular smooth muscle and other tissues containing α1A receptors
-
Promotion of vasoconstriction, leading to increased peripheral resistance in vascular beds
-
Resultant elevation of blood pressure in a controlled manner based on receptor distribution
The high selectivity of Garomefrine for α1A receptors minimizes off-target effects that are typically associated with non-selective adrenergic agonists. Specifically, it avoids the β-adrenergic activation that can cause adverse effects like tachycardia, making it potentially safer for certain clinical applications.
Pharmacological Pathway
At the molecular level, Garomefrine functions through established signal transduction pathways:
These pathways are central to the compound's effects on vascular smooth muscle and urinary tract function, explaining its investigation for both cardiovascular and urological applications.
Therapeutic Applications
Urological Applications
The primary therapeutic focus for Garomefrine has been in the field of urology:
-
Urinary Incontinence: Garomefrine has been specifically investigated for its potential to inhibit urinary incontinence, particularly stress urinary incontinence . The compound reached Phase 2 clinical trials for this indication before development was discontinued .
-
Lower Urinary Tract Function: Research has examined the compound's effects on lower urinary tract α1-adrenoceptors, suggesting potential applications in treating various urogenital diseases . This is supported by studies investigating agonist pharmacology at recombinant α1A and α1L-adrenoceptors in the lower urinary tract .
The mechanism behind these potential applications relates to the presence of α1A receptors in the urethral smooth muscle, where activation can increase urethral tone and potentially improve continence in patients with urinary control issues.
Cardiovascular Applications
Garomefrine has also been explored for cardiovascular applications based on its vasoconstrictive properties:
-
Hypotension Treatment: Due to its potent vasoconstrictive properties, Garomefrine has been investigated for treating hypotension in situations where increased vascular tone is beneficial.
-
Blood Pressure Regulation: The compound's ability to selectively induce vasoconstriction makes it potentially valuable for controlled blood pressure elevation with minimized side effects compared to less selective agents.
Comparison with Similar Compounds
Comparative Pharmacology
Garomefrine's unique selectivity profile can be better understood through comparison with related adrenergic compounds:
| Compound | Primary Receptor Targets | Key Characteristics | Potential Advantages of Garomefrine |
|---|---|---|---|
| Garomefrine | Selective for α1A | High selectivity, reduced off-target effects | Targeted action, fewer cardiovascular side effects |
| Phenylephrine | Multiple α1 subtypes | Less selective | Greater specificity than phenylephrine |
| Norepinephrine | α and β receptors | Acts on both receptor families | Avoids β-mediated effects like tachycardia |
This receptor selectivity profile explains Garomefrine's investigation for specific conditions where selective α1A activation is beneficial, such as stress urinary incontinence, while potentially avoiding adverse effects associated with less selective agents.
Synthesis Process
The synthesis of Garomefrine involves multi-step organic reactions designed to produce the compound with the correct stereochemistry and functional group arrangement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume